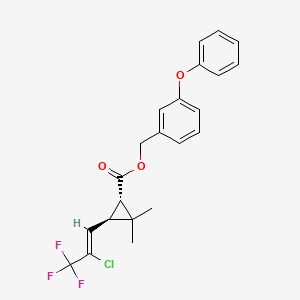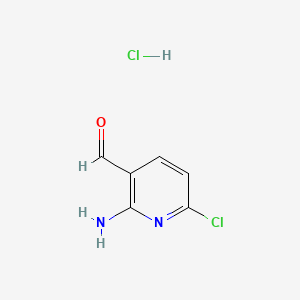![molecular formula C18H17ClN4O2 B13449321 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol](/img/structure/B13449321.png)
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol is a compound belonging to the class of triazolobenzodiazepines. These compounds are known for their central nervous system-related activities, including anxiolytic, anticonvulsant, and muscle relaxant properties . This compound is structurally related to well-known benzodiazepines like alprazolam and diazepam .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol typically involves the condensation of 2-amino-5-chlorobenzophenone with an acid hydrazide under mild conditions . The reaction is often carried out in an organic solvent such as methanol or ethanol at temperatures ranging from 60°C to 120°C . The product is then purified through recrystallization or chromatography to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Solvent-free conditions are often employed to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its effects on neurotransmitter systems, particularly the GABAergic system.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The compound exerts its effects primarily through modulation of the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system . By binding to the benzodiazepine site on the GABA_A receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal firing and produces the compound’s anxiolytic and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alprazolam: Shares a similar triazolobenzodiazepine structure and is used clinically for anxiety and panic disorders.
Flualprazolam: A designer benzodiazepine with similar pharmacological properties but different regulatory status.
Uniqueness
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines . Its unique structure allows for specific interactions with the GABA_A receptor, potentially leading to different therapeutic and side effect profiles .
Eigenschaften
Molekularformel |
C18H17ClN4O2 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol;methanol |
InChI |
InChI=1S/C17H13ClN4O.CH4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16;1-2/h2-9,17,23H,1H3;2H,1H3 |
InChI-Schlüssel |
GNORTZRRLGUUIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4.CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


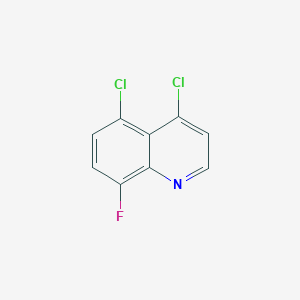
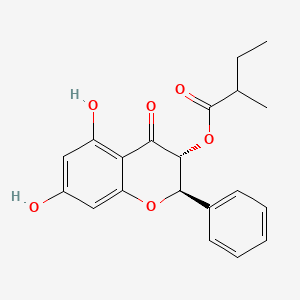

![3-(2H3)methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449252.png)





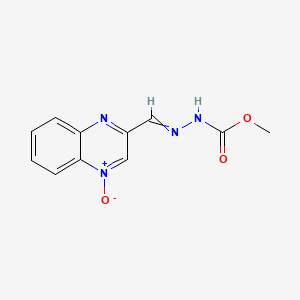
![4-((5Z,8Z,11Z,13E,15S)-15-Hydroxyicosa-5,8,11,13-tetraen-2-yl)-6H,6'H-[2,2'-bipyran]-3-carbohydrazide](/img/structure/B13449303.png)
